molecular formula C16H18N2O3S2 B2616878 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 954634-28-7

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2616878
CAS No.: 954634-28-7
M. Wt: 350.45
InChI Key: XBNMSGJVUHXKJN-UHFFFAOYSA-N
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Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a chemical reagent with the CAS Number 954707-31-4 and a molecular formula of C17H18N2O3S . This compound is designed for scientific research and development applications. Thiophene-sulfonamide-based compounds are of significant interest in medicinal chemistry and materials science. Recent research has explored the use of novel thiophene derivatives in the development of thin-film coatings, which have shown potential for reducing cancer cell adhesion and enabling controlled drug release in biomedical applications . The structural features of this compound—incorporating both pyrrolidinone and thiophene sulfonamide groups—make it a valuable building block for researchers in various fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-12-4-6-14(7-5-12)18-11-13(9-15(18)19)10-17-23(20,21)16-3-2-8-22-16/h2-8,13,17H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNMSGJVUHXKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene and sulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and thiophene derivatives, such as:

  • N-(p-tolyl)pyrrolidine-2-sulfonamide
  • Thiophene-2-sulfonamide derivatives
  • Pyrrolidine-based sulfonamides

Uniqueness

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring with a p-tolyl group and a thiophene sulfonamide moiety. This unique configuration may contribute to its biological activity, particularly in targeting specific enzymes or receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer’s disease. Inhibiting nSMase2 can reduce the release of exosomes associated with these diseases, suggesting a therapeutic role for this compound in neuroprotection .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, indicating potential for further development as anticancer agents .
  • Anti-inflammatory Effects : The sulfonamide group in the compound may contribute to anti-inflammatory properties, similar to other sulfonamide derivatives that have shown efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes .

Case Study 1: Inhibition of nSMase2

A study investigated the effects of this compound on nSMase2 activity in vitro. The results demonstrated that the compound significantly inhibited nSMase2 with an IC50 value indicating strong potency. This inhibition was correlated with reduced levels of ceramide and phosphorylcholine in treated cells, underscoring its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Anticancer Activity

In vitro assays were conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines. Notably, it showed greater efficacy compared to standard chemotherapeutic agents, suggesting its potential as a lead compound for cancer therapy .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
Enzyme InhibitionnSMase2
Anticancer ActivityCytotoxicity against cancer cells
Anti-inflammatory EffectsCOX inhibition

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